molecular formula C21H21ClN2O2S2 B2392080 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 932987-75-2

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2392080
CAS No.: 932987-75-2
M. Wt: 432.98
InChI Key: ISVWOTDFQGPNEY-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic molecule that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, a chlorophenyl group, and a tetrahydronaphthalene group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Thiazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazole compounds are generally slightly soluble in water and soluble in organic solvents .

Scientific Research Applications

Potent Thromboxane Receptor Antagonists

Research has led to the discovery of potent thromboxane A2 prostanoid (TP) receptor antagonists, including derivatives of sulfonamides, showing significant activity. These compounds are seen as promising leads for developing antithromboxane therapies due to their potent and long-lasting inhibition of TP receptor signaling (Wang et al., 2014).

Antiviral Activity

Sulfonamide derivatives have been synthesized and evaluated for their antiviral properties. Certain compounds in this category have shown activity against the tobacco mosaic virus, highlighting the potential of sulfonamides in antiviral research (Chen et al., 2010).

Antimicrobial and Antiproliferative Agents

New series of N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized, displaying effective antimicrobial and antiproliferative properties. This research underscores the utility of sulfonamides in developing agents against various microbial strains and cancer cell lines (Abd El-Gilil, 2019).

Antibacterial Evaluation

Studies focusing on novel heterocyclic compounds containing a sulfonamido moiety have shown promising results as antibacterial agents. These findings support the exploration of sulfonamides for developing new antibacterial therapies (Azab et al., 2013).

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of thiazole compounds is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S2/c22-18-8-5-16(6-9-18)21-24-19(14-27-21)11-12-23-28(25,26)20-10-7-15-3-1-2-4-17(15)13-20/h5-10,13-14,23H,1-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVWOTDFQGPNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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